molecular formula C8H5FN4O2S B11774004 5-(4-Fluoro-3-nitrophenyl)-1,3,4-thiadiazol-2-amine

5-(4-Fluoro-3-nitrophenyl)-1,3,4-thiadiazol-2-amine

Katalognummer: B11774004
Molekulargewicht: 240.22 g/mol
InChI-Schlüssel: RWVCTAOVRABUDH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(4-Fluoro-3-nitrophenyl)-1,3,4-thiadiazol-2-amine is a chemical compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a fluoro and nitro group on the phenyl ring, which imparts unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluoro-3-nitrophenyl)-1,3,4-thiadiazol-2-amine typically involves the reaction of 4-fluoro-3-nitroaniline with thiocarbonyl compounds under specific conditions. One common method includes the cyclization of 4-fluoro-3-nitroaniline with thiocarbonyl diimidazole in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

5-(4-Fluoro-3-nitrophenyl)-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The thiadiazole ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.

    Substitution: Nucleophiles (amines, thiols), polar aprotic solvents (e.g., dimethylformamide), elevated temperatures.

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide), mild acidic or basic conditions.

Major Products Formed

    Reduction: 5-(4-Fluoro-3-aminophenyl)-1,3,4-thiadiazol-2-amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Sulfoxides or sulfones of the thiadiazole ring.

Wissenschaftliche Forschungsanwendungen

5-(4-Fluoro-3-nitrophenyl)-1,3,4-thiadiazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 5-(4-Fluoro-3-nitrophenyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Fluoro-3-nitrophenyl azide: Shares the fluoro and nitro groups but differs in the azide functionality.

    5-(4-Chloro-3-nitrophenyl)-1,3,4-thiadiazol-2-amine: Similar structure with a chloro group instead of a fluoro group.

    5-(4-Fluoro-3-methylphenyl)-1,3,4-thiadiazol-2-amine: Similar structure with a methyl group instead of a nitro group.

Uniqueness

5-(4-Fluoro-3-nitrophenyl)-1,3,4-thiadiazol-2-amine is unique due to the combination of the fluoro and nitro groups on the phenyl ring, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C8H5FN4O2S

Molekulargewicht

240.22 g/mol

IUPAC-Name

5-(4-fluoro-3-nitrophenyl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C8H5FN4O2S/c9-5-2-1-4(3-6(5)13(14)15)7-11-12-8(10)16-7/h1-3H,(H2,10,12)

InChI-Schlüssel

RWVCTAOVRABUDH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1C2=NN=C(S2)N)[N+](=O)[O-])F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.